5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a pyridinylmethanone group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine under basic conditions to form the piperidinylpyrimidine intermediate.
Oxymethylation: The piperidinylpyrimidine is subjected to oxymethylation using formaldehyde and a suitable base to introduce the oxymethyl group.
Pyridinylmethanone Formation: Finally, the oxymethylated intermediate is coupled with a pyridinylmethanone derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.
Scientific Research Applications
5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The unique chemical properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The piperidine ring provides structural stability, while the pyridinylmethanone group enhances binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
- 3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole
Uniqueness
- The presence of the pyridin-2-ylmethanone group distinguishes 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine from its analogs, potentially offering unique binding properties and biological activities.
- The specific arrangement of functional groups in this compound may result in distinct electronic and steric effects, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-13-8-19-16(20-9-13)23-11-12-4-3-7-21(10-12)15(22)14-5-1-2-6-18-14/h1-2,5-6,8-9,12H,3-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVNDQFHTFJFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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